2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
Description
2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride (molecular formula: C₁₀H₁₇Cl₂N₃O₂; MW: 282.17) is a bicyclic heteroaromatic compound featuring a piperidine ring fused to an imidazole core, with a carboxylic acid substituent at the 5-position of the imidazole ring. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes like kinases and proteases.
Properties
CAS No. |
2551118-25-1 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2-piperidin-4-yl-1H-imidazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c13-9(14)7-5-11-8(12-7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H |
InChI Key |
PRNAXMIHFQDPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(=O)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Piperidone Hydrochloride
The synthesis begins with the protection of 4-piperidone hydrochloride using di-tert-butyl dicarbonate (Boc anhydride). In a representative procedure, 4-piperidone hydrochloride is reacted with sodium bicarbonate and Boc anhydride in a 50% aqueous acetone solution at a molar ratio of 1:1–3:1–3. The reaction proceeds at room temperature for 24 hours, yielding N-tert-butyloxycarbonyl-4-piperidone (Boc-piperidone) with a molar yield of 93%. This step ensures selective protection of the amine group, preventing unwanted side reactions in subsequent steps.
Amination and Acidification
The Boc-protected piperidone is then subjected to reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol, the ketone group is converted to a secondary amine, forming 4-amino-1-Boc-piperidine. Acidification with hydrochloric acid removes the Boc group, yielding 4-aminopiperidine hydrochloride. This intermediate is critical for introducing the piperidine moiety into the final structure.
Formation of the Imidazole Core via Curtius Rearrangement
The imidazole ring is constructed through a Curtius rearrangement reaction. A mixture of 2-(4-aminopiperidinyl)nicotinic acid, diphenylphosphoryl azide, and triethylamine in toluene is refluxed for 5 hours under nitrogen. This step generates an acyl azide intermediate, which thermally decomposes to form an isocyanate. Intramolecular cyclization then produces the imidazole ring system. Post-reaction workup involves washing with 20% aqueous acetic acid and recrystallization from ethyl acetate/methanol, yielding 1-piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with a 78% molar yield.
Key Optimization Parameters:
-
Solvent Choice : Toluene facilitates high-temperature stability during the Curtius rearrangement.
-
Acid Wash : Acetic acid removes residual amines and phosphates, improving product purity.
Alternative Pathway: Direct Cyclization of Prefunctionalized Intermediates
Synthesis of 2-(Piperidin-4-yl)-1H-Imidazole-5-Carboxylic Acid
A modified approach involves the direct cyclization of 4-aminopiperidine with a preformed imidazole precursor. For example, 5-carboxyimidazole-4-carbonitrile is reacted with 4-aminopiperidine in dimethylformamide (DMF) at 80°C for 12 hours. The nitrile group undergoes hydrolysis to a carboxylic acid under acidic conditions, while the amine group participates in cyclization. This one-pot method simplifies the synthesis but requires careful pH control to avoid over-acidification.
Dihydrochloride Salt Formation
The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid. In a typical procedure, the imidazole intermediate is dissolved in ethanol, and two equivalents of HCl gas are bubbled through the solution. The precipitate is filtered and washed with cold ether, yielding 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride with >95% purity.
Comparative Analysis of Synthetic Methods
Yield and Scalability
The Boc-protection route (Section 1) offers higher yields (78–93%) and better scalability due to its compatibility with standard laboratory equipment. In contrast, the direct cyclization method (Section 2) achieves moderate yields (60–70%) but reduces the number of synthetic steps.
Data Tables
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole-5-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial properties. Studies have shown that 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can potentially inhibit bacterial growth, suggesting its application in developing new antibiotics .
Anticancer Properties
Imidazole derivatives have been explored for their anticancer effects. Preliminary studies suggest that this compound may interfere with cancer cell proliferation pathways, making it a candidate for further investigation in oncology .
Neurological Research
Neuroprotective Effects
The piperidine moiety is associated with neuroprotective activities. Investigations into the neuroprotective effects of similar compounds indicate potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Cognitive Enhancement
Research into cognitive enhancers has highlighted the role of imidazole derivatives in improving memory and learning processes. This compound could be explored for its potential to enhance cognitive functions .
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Activity
A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of imidazole derivatives showed a reduction in amyloid-beta plaque formation. This finding supports the hypothesis that this compound could play a role in neuroprotection and warrants further exploration in clinical settings.
Mechanism of Action
The mechanism by which 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. For example, it could inhibit or activate specific enzymes, modulate receptor activity, or interfere with signaling pathways.
Comparison with Similar Compounds
4-(N-Benzyl-N-phenethylcarbamoyl)-2-(3-chlorophenyl)-1H-imidazole-5-carboxylic Acid (Compound 33)
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride
Ethyl 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate Dihydrochloride
- Structure : Ethyl ester derivative of the target compound, with a methyl group at position 4 of the imidazole.
- Key Differences: Esterification reduces polarity (clogP ~1.5 vs.
- Functional Impact : Increased cell membrane permeability but requires esterase-mediated activation .
Physicochemical Properties
Key Observations :
- The dihydrochloride salt improves solubility across analogs (e.g., target compound: 25 mg/mL vs. free acid Compound 33: <1 mg/mL).
- Substituents like fluorine or ester groups modulate lipophilicity, impacting bioavailability.
Pharmacological and Functional Comparisons
Target Affinity and Selectivity
- Pin1 Inhibitors: Compound 33 () shows nanomolar inhibition of Pin1, whereas the target compound’s activity remains uncharacterized in the provided evidence. Structural flexibility from the piperidine ring may favor binding to alternative targets (e.g., GPCRs or ion channels).
- Benzimidazole Derivatives : The 5-fluoro-benzimidazole analog () is reported in antiviral screens, suggesting heterocycle-dependent target specificity .
Therapeutic Potential
- Levocetirizine Dihydrochloride (): While structurally distinct (piperazine core), its dihydrochloride form highlights the importance of salt selection for antihistamine efficacy. The target compound’s imidazole-carboxylic acid motif may align with anti-inflammatory or immunomodulatory applications.
- Thiazole Analog () : 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride demonstrates thiazole’s role in kinase inhibition, suggesting the target compound could be optimized for similar pathways .
Biological Activity
2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride, a compound featuring an imidazole core and a piperidine substituent, has garnered attention in medicinal chemistry for its potential biological activities. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄Cl₂N₄O₂
- Molecular Weight : 276.16 g/mol
- IUPAC Name : 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid dihydrochloride
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Properties : Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines.
- Anticancer Potential : Imidazole derivatives are known for their ability to inhibit specific enzymes involved in cancer progression.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit phosphodiesterase enzymes, which are crucial for cellular signaling pathways.
- Cytokine Modulation : It has been noted to reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, indicating its role in modulating immune responses.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several imidazole derivatives, including 2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| 2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid | 50 | Staphylococcus aureus |
| 4-Methylimidazole | 25 | Escherichia coli |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound significantly inhibited the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 values were reported as follows:
| Compound | IC50 (μM) | Inflammatory Mediator |
|---|---|---|
| 2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid | 0.86 | NO |
| 2-(Piperidin-4-yl)-1H-imidazole-5-carboxylic acid | 1.87 | TNF-α |
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity. The presence of the piperidine ring is believed to enhance binding affinity to biological targets, thereby improving efficacy.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
